4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide
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Overview
Description
The compound 4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide is a complex organic molecule that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide involves several steps, including the formation of the pyrido[1,2-a]pyrimidine and quinazolinone cores. Common synthetic methods include:
Cyclative Condensation: This method involves the condensation of 2-enamino or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides.
Transition Metal-Catalyzed Direct C-H Arylation: This method uses haloarenes to directly arylate the 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones.
Halogenation and Suzuki-Miyaura Arylation: This involves halogenation at position 3 followed by Suzuki-Miyaura arylation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
The compound 4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, the compound is of interest due to its potential interactions with various biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.
Mechanism of Action
The mechanism of action for 4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. The compound likely binds to enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but its structure suggests it could inhibit or activate specific biological processes.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-quinolizine-4-one: Shares a similar core structure and is known for its biological activity.
4-oxo-4H-pyrido[1,2-a]pyrimidine: Another compound with a similar structure, used in various medicinal chemistry applications.
Uniqueness
What sets 4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide apart is its combination of multiple heterocyclic structures, which may confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClN5O3S/c30-21-12-13-25-32-22(17-27(37)35(25)18-21)19-39-29-33-24-10-5-4-9-23(24)28(38)34(29)16-6-11-26(36)31-15-14-20-7-2-1-3-8-20/h1-5,7-10,12-13,17-18H,6,11,14-16,19H2,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCBIJSVACBMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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